molecular formula C52H42N8O4 B12735050 3,1-meso-Tetrakis(2-acetamidophenyl)porphyrin CAS No. 85166-02-5

3,1-meso-Tetrakis(2-acetamidophenyl)porphyrin

Cat. No.: B12735050
CAS No.: 85166-02-5
M. Wt: 842.9 g/mol
InChI Key: MZLPUUOXBAMPSX-UHFFFAOYSA-N
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Description

3,1-meso-Tetrakis(2-acetamidophenyl)porphyrin: is a synthetic porphyrin derivative characterized by its unique structure, which includes four acetamidophenyl groups attached to the meso positions of the porphyrin ring. Porphyrins are a class of organic compounds known for their distinctive macrocyclic structure, which consists of four pyrrole-type rings linked by methine bridges. These compounds are notable for their roles in biological systems, such as heme in hemoglobin and chlorophyll in photosynthesis, as well as their extensive applications in various scientific fields .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3,1-meso-Tetrakis(2-acetamidophenyl)porphyrin typically involves the condensation of pyrrole with aldehydes under acidic conditions, followed by the introduction of acetamidophenyl groups. The reaction conditions often include the use of solvents like dichloromethane and catalysts such as trifluoroacetic acid. The process may involve multiple steps, including purification through column chromatography to obtain the desired product .

Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, using larger reaction vessels, and employing industrial purification techniques such as recrystallization and high-performance liquid chromatography (HPLC) to ensure high purity and yield .

Chemical Reactions Analysis

Types of Reactions: 3,1-meso-Tetrakis(2-acetamidophenyl)porphyrin can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield porpholactones, while substitution reactions can introduce various functional groups onto the acetamidophenyl moieties .

Scientific Research Applications

Chemistry: 3,1-meso-Tetrakis(2-acetamidophenyl)porphyrin is used as a building block for the synthesis of more complex porphyrin derivatives.

Biology: In biological research, this compound is studied for its potential as a photosensitizer in photodynamic therapy (PDT) for cancer treatment. Its ability to generate reactive oxygen species upon light activation makes it a promising candidate for targeting cancer cells .

Medicine: Beyond PDT, this compound is explored for its potential in drug delivery systems. Its macrocyclic structure can encapsulate therapeutic agents, enhancing their stability and targeted delivery .

Industry: In industrial applications, this compound is used in the development of sensors and diagnostic tools. Its photophysical properties make it suitable for use in optical sensors and imaging devices .

Mechanism of Action

The mechanism of action of 3,1-meso-Tetrakis(2-acetamidophenyl)porphyrin in photodynamic therapy involves the generation of reactive oxygen species (ROS) upon exposure to light. The porphyrin ring absorbs light energy, which excites the molecule to a higher energy state. This energy is then transferred to molecular oxygen, producing singlet oxygen and other ROS. These reactive species can induce cell damage and apoptosis in targeted cancer cells .

Comparison with Similar Compounds

Uniqueness: 3,1-meso-Tetrakis(2-acetamidophenyl)porphyrin stands out due to the presence of acetamidophenyl groups, which provide unique chemical reactivity and potential for functionalization. This makes it particularly valuable in applications requiring specific interactions with biological molecules or the development of advanced materials .

Properties

CAS No.

85166-02-5

Molecular Formula

C52H42N8O4

Molecular Weight

842.9 g/mol

IUPAC Name

N-[2-[10,15,20-tris(2-acetamidophenyl)-21,23-dihydroporphyrin-5-yl]phenyl]acetamide

InChI

InChI=1S/C52H42N8O4/c1-29(61)53-37-17-9-5-13-33(37)49-41-21-23-43(57-41)50(34-14-6-10-18-38(34)54-30(2)62)45-25-27-47(59-45)52(36-16-8-12-20-40(36)56-32(4)64)48-28-26-46(60-48)51(44-24-22-42(49)58-44)35-15-7-11-19-39(35)55-31(3)63/h5-28,57,60H,1-4H3,(H,53,61)(H,54,62)(H,55,63)(H,56,64)

InChI Key

MZLPUUOXBAMPSX-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NC1=CC=CC=C1C2=C3C=CC(=C(C4=NC(=C(C5=CC=C(N5)C(=C6C=CC2=N6)C7=CC=CC=C7NC(=O)C)C8=CC=CC=C8NC(=O)C)C=C4)C9=CC=CC=C9NC(=O)C)N3

Origin of Product

United States

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